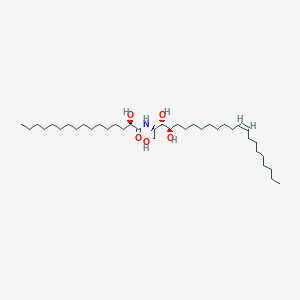
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine is a UDP-amino sugar having N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine as the sugar component. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-).
Applications De Recherche Scientifique
Synthesis and Probing of Enzyme Inhibitors
- UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine, a modified form of UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine, has been synthesized to probe inhibitors of LpxC in gram-negative bacteria. This synthesis provides insights into developing inhibitors targeting bacterial infections (Maxwell & Bronstein, 2005).
Analogues in Bacterial Peptidoglycan Synthesis
- Research on the synthesis of UDP-N-acetyl-glucosamine analogues, important for bacterial peptidoglycan synthesis, highlights its role in understanding and potentially disrupting bacterial cell wall formation (Babič et al., 2008).
Understanding Enzyme Mechanisms
- Studies on UDP-N-acetylglucosamine 1-carboxyvinyltransferase have deepened understanding of enzyme mechanisms involved in bacterial cell wall peptidoglycan biosynthesis. These insights are crucial for developing antibacterial strategies (Wanke & Amrhein, 1993).
Potential Anti-Tuberculosis Drug Target
- Research indicates that UDP-N-acetyl-D-glucosamine is an essential precursor in mycobacterial cell wall, suggesting that enzymes involved in its biosynthesis, like GlmU, could be potential targets for anti-tuberculosis drugs (Zhang et al., 2008).
Enzymatic Synthesis and Utilization
- Studies have explored the enzymatic synthesis of UDP-N-acetyl-D-glucosamine and its analogues, enhancing our understanding of its incorporation into biological systems and its utilization in glycosyl transferase systems (Rao & Mendicino, 1978).
Role in Bacterial Polysaccharide Structures
- Research has demonstrated the conversion of UDP-N-acetyl-d-glucosamine into precursors for O antigen in Pseudomonas aeruginosa and capsule in Staphylococcus aureus, highlighting its critical role in bacterial surface polysaccharide structures (Kneidinger et al., 2003).
Regulation in Bacterial Biosynthesis
- Investigations into the production and regulation of UDP-N-acetylglucosamine in Lactobacillus casei provide insights into the complex regulatory mechanisms of its biosynthesis pathway (Rodríguez-Díaz et al., 2012).
Microbial Production for Therapeutic Applications
- The metabolic engineering of Corynebacterium glutamicum for UDP-N-acetylglucosamine production demonstrates potential for microbial synthesis of this compound, which has applications in the production of oligosaccharides and glycoproteins with therapeutic benefits (Gauttam et al., 2021).
Propriétés
Nom du produit |
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine |
|---|---|
Formule moléculaire |
C20H29N3O19P2 |
Poids moléculaire |
677.4 g/mol |
Nom IUPAC |
2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t9-,10-,12-,13-,14-,15-,16-,17-,19?/m1/s1 |
Clé InChI |
BEGZZYPUNCJHKP-YBNLJDIKSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




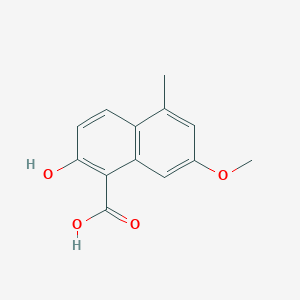
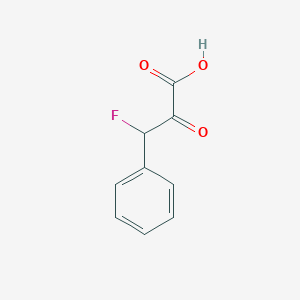
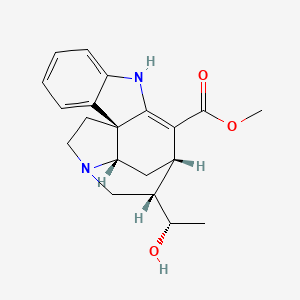
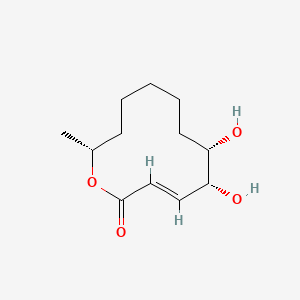

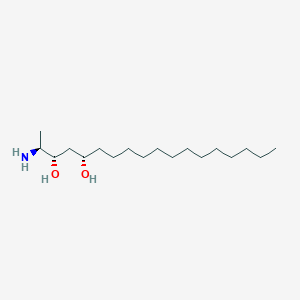
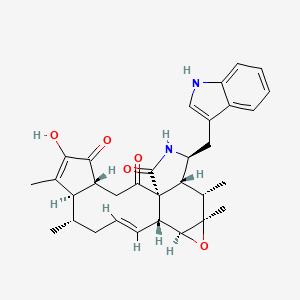
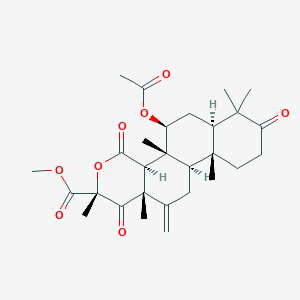
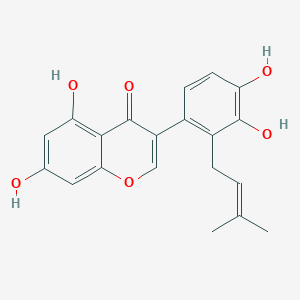
![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)


